REACTION_CXSMILES
|
[C:1]([O-:11])(=[O:10])[CH:2]1NC(=O)N[C:4](=[O:5])[CH2:3]1.C1C(=NC2C=C(Cl)C(O)=C(Cl)C=2)C=CC(=[O:15])C=1.[Cl-].[K+].CCC([CH2:36][O:37][C:38](C(N(CC[NH+](C)C)C)=O)(C1C=CC=CC=1)C1C=CC=CC=1)CC.[Cl-]>C(O)C(N)(CO)CO.Cl>[O:37]1[CH2:38][C:3]([C:4]([OH:5])=[O:15])=[C:2]([C:1]([OH:11])=[O:10])[CH2:36]1 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CC(=O)NC(=O)N1)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=O)C=CC1=NC2=CC(=C(C(=C2)Cl)O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N(C)CC[NH+](C)C.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CC(=O)NC(=O)N1)(=O)[O-]
|
Name
|
TrisHCl
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 30° C.
|
Type
|
ADDITION
|
Details
|
The components were mixed
|
Type
|
CUSTOM
|
Details
|
The course of reaction
|
Type
|
CUSTOM
|
Details
|
in absorption at 600 nm for 2 min.
|
Duration
|
2 min
|
Name
|
|
Type
|
|
Smiles
|
O1CC(=C(C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |